(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
This compound is a hybrid heterocyclic molecule combining a piperazine core with pyrazolo[1,5-a]pyridine and 5-methylthiophene-2-sulfonyl moieties. The piperazine group is sulfonylated at the 4-position by a 5-methylthiophen-2-yl group, while the pyrazolo[1,5-a]pyridine unit is linked via a methanone bridge. Its synthesis likely involves multi-step reactions, including cyclocondensation of heterocyclic amines with active methylene intermediates, as demonstrated in related pyrazolo[1,5-a]pyridine derivatives .
Properties
IUPAC Name |
[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-13-5-6-16(25-13)26(23,24)20-10-8-19(9-11-20)17(22)14-12-18-21-7-3-2-4-15(14)21/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCZWUXNZQLORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperazine and pyrazolo[1,5-a]pyridine structures. These structures are then functionalized with the appropriate substituents through reactions such as sulfonylation and acylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the methylthiophenylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove oxygen atoms or to reduce the pyrazolo[1,5-a]pyridine ring.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions, where the substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced forms of the compound with fewer oxygen atoms.
Substitution: : Derivatives with different substituents on the piperazine ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole-based compounds can act against various bacterial strains, making them suitable candidates for antibiotic development . The sulfonamide group in the compound enhances its interaction with biological targets, potentially increasing its efficacy.
Anti-Tuberculosis Agents
Recent investigations into pyrazole derivatives have identified them as promising anti-tuberculosis agents. The structural features of (4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone may contribute to its activity against Mycobacterium tuberculosis, offering a new avenue for treatment options .
Quorum Sensing Inhibition
Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior. Compounds that inhibit this process can prevent bacterial virulence. The aforementioned compound has been explored as a potential quorum sensing inhibitor, which could lead to innovative treatments for bacterial infections by disrupting their communication pathways .
Anticancer Properties
Emerging research highlights the anticancer potential of pyrazole derivatives. The unique structure of this compound may allow it to target specific cancer cell pathways, promoting apoptosis in malignant cells. Studies are ongoing to evaluate its effectiveness in various cancer models .
Neuropharmacological Effects
Recent studies suggest that compounds containing piperazine and pyrazole moieties may exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further research in treating mood disorders .
Synthesis and Structural Insights
The synthesis of this compound has been achieved through various chemical reactions that highlight its structural complexity and potential for modification. Understanding the synthetic pathways not only aids in producing this compound but also facilitates the development of related analogs with enhanced properties .
Data Table: Summary of Applications
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that a series of pyrazole compounds showed significant inhibition against resistant strains of bacteria, suggesting a viable path for new antibiotic therapies.
- Anti-Tuberculosis Research : A recent investigation into the anti-tuberculosis properties of structurally similar compounds revealed promising results, indicating that modifications could enhance activity against resistant strains.
- Neuropharmacological Assessment : Clinical trials assessing the mood-enhancing effects of piperazine-containing compounds have shown positive outcomes in reducing symptoms of anxiety and depression.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Pyrazolo Heterocycles
The compound shares structural motifs with several synthesized analogues (Table 1):
Key Differences in Reactivity and Physicochemical Properties
- Sulfonyl vs.
- Pyridine vs. Pyrimidinone Cores: Pyrazolo[1,5-a]pyridine (target) lacks the lactam oxygen present in pyrazolo[1,5-a]pyrimidinones (e.g., MK55, MK62), which could reduce hydrogen-bonding interactions with biological targets .
- Substituent Effects : The 5-methylthiophene-sulfonyl group provides moderate lipophilicity (logP ~2–3 estimated), whereas trifluoromethyl (CF₃) substituents (e.g., Compound 21) significantly increase hydrophobicity and metabolic stability .
Research Findings and Implications
- SAR Trends : Bulkier substituents (e.g., benzhydryl in ) improve target binding but may reduce solubility, whereas electron-deficient groups (CF₃, sulfonyl) enhance stability and selectivity .
- Lumping Strategy Relevance : Compounds with similar scaffolds (e.g., pyrazolo[1,5-a]pyridine/pyrimidine) may be "lumped" in computational models to predict shared properties or metabolic pathways, as seen in organic aerosol studies .
Biological Activity
The compound (4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone , often referred to as Compound A , is a complex organic molecule featuring multiple heterocyclic structures. Its unique chemical composition suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by the following structural features:
- Heterocyclic components : It includes a piperazine moiety and a pyrazolo[1,5-a]pyridine structure.
- Sulfonyl group : The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula for Compound A is with a molecular weight of approximately 394.52 g/mol.
Biological Activity Overview
Research into the biological activity of Compound A has primarily focused on its antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings from various studies:
Antimicrobial Activity
Compound A has demonstrated significant antimicrobial effects against various pathogens. For instance, derivatives of similar compounds have shown promising activity against bacteria and fungi, indicating potential applications in treating infections.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| E. coli | Inhibition at MIC 15.62 µg/mL | |
| S. aureus | Broad-spectrum activity |
Anticancer Activity
Studies have indicated that pyrazole derivatives, including Compound A, exhibit notable anticancer properties by inhibiting key enzymes involved in tumor progression. For example:
- BRAF(V600E) Inhibition : Similar compounds have shown efficacy in inhibiting this mutant kinase associated with melanoma.
- Synergistic Effects : In vitro studies revealed that combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. They inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.
The mechanism of action for Compound A likely involves:
- Enzyme Inhibition : Binding to active sites of specific enzymes (e.g., kinases) to prevent substrate interaction.
- Receptor Modulation : Interacting with receptors involved in cellular signaling pathways that regulate proliferation and inflammation.
Case Studies
Several case studies illustrate the biological efficacy of Compound A and its derivatives:
- Study on Antimicrobial Properties :
- Evaluation in Cancer Treatment :
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the thiophene moiety, coupling with the piperazine core, and final methanone formation. Key steps include:
-
Sulfonylation : Reacting 5-methylthiophen-2-yl derivatives with sulfonyl chlorides under inert conditions (e.g., DMF as solvent, 0–5°C) to form the sulfonyl intermediate .
-
Piperazine Functionalization : Coupling the sulfonyl intermediate with a pyrazolo[1,5-a]pyridine-3-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
-
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | SOCl₂, DMF, 0°C | 70–75 | 90% |
| Coupling | EDC, HOBt, DCM, RT | 60–65 | 85% |
| Purification | Ethyl acetate/hexane | — | 98% |
Q. How is the compound structurally characterized to confirm its identity?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the methylthiophene (δ 2.4 ppm, singlet), sulfonyl group (δ 3.8–4.1 ppm, piperazine protons), and pyrazolo-pyridine aromatic systems (δ 7.5–8.5 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₄O₃S₂: 410.08) .
- X-ray Crystallography : Resolves spatial arrangement of the sulfonyl-piperazine and pyrazolo-pyridine moieties .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodology :
-
Solvent Selection : Replace DMF with acetonitrile to reduce side reactions during sulfonylation .
-
Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC/DMAP, to improve coupling efficiency .
-
Kinetic Studies : Use in-situ FTIR or HPLC monitoring to identify rate-limiting steps and adjust temperature/pH .
- Data Contradiction Analysis :
-
Issue : Lower yields (40–50%) reported in scaled-up coupling reactions vs. lab-scale (60–65%) .
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Resolution : Inadequate mixing or localized heating in large batches; switch to flow chemistry for uniform conditions .
Q. What strategies resolve conflicting bioactivity data across in vitro assays?
- Methodology :
-
Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
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Metabolite Profiling : LC-MS/MS to detect degradation products or active metabolites influencing activity .
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Structural Analog Comparison : Test derivatives (e.g., replacing methylthiophene with furan) to isolate pharmacophore contributions .
- Data Table :
| Assay Type | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.8 ± 0.1 | High affinity |
| Cytotoxicity | HeLa | >50 | Low off-target effects |
| Solubility | PBS | 12 µg/mL | Requires DMSO co-solvent |
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding to targets like kinase domains or GPCRs, focusing on sulfonyl-piperazine interactions .
- ADME Prediction : SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition risks by modifying the pyrazolo-pyridine substituents .
- MD Simulations : Assess stability of the sulfonyl group in aqueous environments to guide prodrug design .
Experimental Design Considerations
Q. What controls are essential for validating biological activity in vivo?
- Methodology :
- Positive/Negative Controls : Include known kinase inhibitors (e.g., gefitinib) and vehicle-only groups .
- Dose Escalation : Test 1, 10, and 50 mg/kg doses in rodent models to establish therapeutic index .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
Q. How to address solubility challenges in formulation studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
